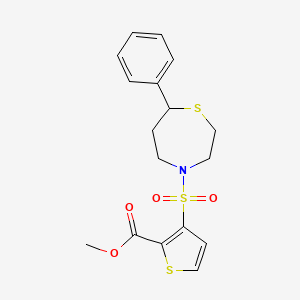

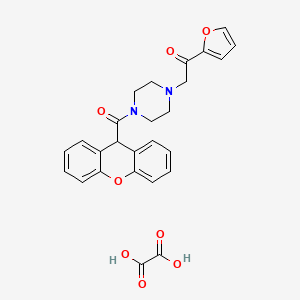

![molecular formula C21H25FN2OS B2866234 1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851864-74-9](/img/structure/B2866234.png)

1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule that contains several functional groups. It has an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . The molecule also includes a sulfanyl group (a sulfur atom bonded to a hydrogen atom), an imidazol group (a five-membered ring containing two nitrogen atoms), and a methanone group (a carbon atom double-bonded to an oxygen atom, also known as a carbonyl group) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are often used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make that part of the molecule reactive. Similarly, the carbonyl group in the methanone group is often involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like melting point, boiling point, solubility, and stability. The presence of the fluorine atom, for example, could influence the compound’s stability and reactivity .Scientific Research Applications

Synthesis and Structural Studies

Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates an efficient approach for the regioselective synthesis of related heterocyclic amides under catalyst- and solvent-free conditions, using microwave-assisted methods. This includes detailed theoretical studies using density functional theory (DFT) calculations and crystallographic analysis of intermolecular interactions (Moreno-Fuquen et al., 2019).

Rotation Barriers in Aryl- and Heteroaryldi(1-adamantyl)methyl Systems : Lomas et al. (1999) researched the rotation barriers in systems closely related to 1-Adamantyl compounds, providing insights into the stereodynamics of these molecules and their thermodynamic properties (Lomas, Lacroix, & Vaissermann, 1999).

Structural and Spectroscopic Investigations : Gökce et al. (2018) conducted a comprehensive study on the molecular geometry, vibrational frequencies, and NMR chemical shifts of a compound structurally similar to 1-Adamantyl compounds. This includes a detailed analysis of molecular orbitals and thermodynamic properties, contributing significantly to the understanding of such compounds' structural and electronic properties (Gökce et al., 2018).

Chemical Interactions and Molecular Behavior

Quantitative Assessment of Noncovalent Interactions : A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrids, closely related to the 1-Adamantyl compound, provides insights into the nature of noncovalent interactions. This involves crystallographic and QTAIM analysis to understand the intra- and intermolecular interactions in these compounds (El-Emam et al., 2020).

Interaction with Nitrosochlorides : Krasnikov et al. (2014) researched the interaction of 1-Adamantyl related compounds with nitrosochlorides, revealing their behavior in Michael addition reactions. This study provides essential insights into the reactivity and potential applications of such molecules in synthetic chemistry (Krasnikov, Sidnin, Osyanin, & Klimochkin, 2014).

Ionic Hydrogenation and Steric Effects : Research by Lomas and Vaissermann (1997, 2010) on the hydrogenation of aryldi(1-adamantyl)methanols provides insights into the steric effects influencing these reactions. This work is crucial for understanding how molecular structure affects chemical reactivity and selectivity in adamantyl-based compounds (Lomas & Vaissermann, 1997).

properties

IUPAC Name |

1-adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2OS/c22-18-3-1-2-14(9-18)13-26-20-23-4-5-24(20)19(25)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-3,9,15-17H,4-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSSNNIEWMFUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)

![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

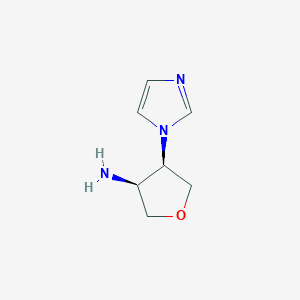

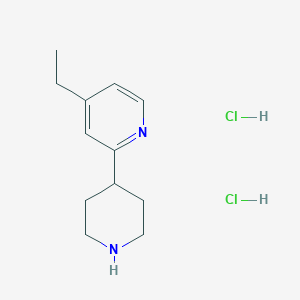

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

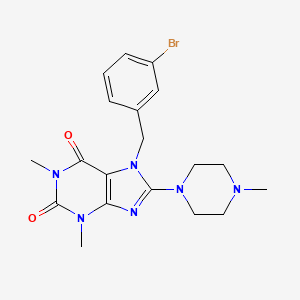

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)